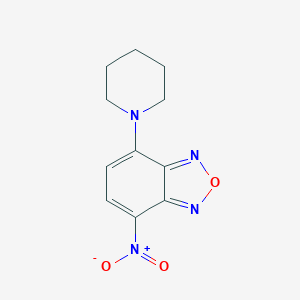

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The molecule consists of a benzoxadiazole scaffold (a fused benzene and oxadiazole ring) substituted with a nitro group and a piperidine moiety. Key structural features include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ | |

| Molecular Weight | 248.24 g/mol | |

| SMILES | C1CCN(CC1)C2=CC=C(C3=NON=C23)N+[O-] | |

| IUPAC Name | 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole |

The benzoxadiazole ring is planar, with the nitro group conjugated to the aromatic system, enhancing electron-withdrawing effects. The piperidine ring adopts a chair conformation, as observed in related derivatives, minimizing steric strain.

X-ray Crystallographic Analysis

Crystallographic studies on analogous compounds (e.g., 4-amino-7-nitrobenzoxadiazole derivatives) reveal critical insights:

- Nitro Group Orientation : The nitro group lies coplanar with the benzoxadiazole ring, enabling efficient π-conjugation.

- Piperidine Conformation : The piperidine ring adopts a chair conformation, with axial and equatorial hydrogens influencing intermolecular interactions.

- Bond Lengths : The C–N bond between the piperidine nitrogen and the benzoxadiazole core is shorter than typical single bonds (1.34–1.38 Å), indicating partial double-bond character.

Comparative Analysis of 2D vs 3D Conformational Stability

The compound’s stability in 2D (planar) and 3D (conformer) states is influenced by:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is unavailable, analysis of analogous nitrobenzoxadiazole derivatives provides guidance:

- ¹H NMR : Peaks corresponding to aromatic protons (δ 7.5–8.0 ppm) and piperidine protons (δ 1.5–3.0 ppm) are expected.

- ¹³C NMR : Signals for carbons adjacent to electronegative atoms (e.g., nitro-substituted carbons at δ 130–150 ppm) are prominent.

Infrared (IR) and Raman Vibrational Modes

Key vibrational modes are inferred from nitrobenzoxadiazole studies:

| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Nitro (NO₂) Stretching | 1520–1550 | 1500–1530 | Asymmetric NO₂ stretching |

| C–N Stretching (Oxadiazole) | 1330–1260 | 1300–1270 | C–N bond in oxadiazole ring |

| C–O Stretching | 1100–1050 | 1080–1040 | Benzoxadiazole C–O bond |

UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the visible region due to π→π* transitions:

Properties

IUPAC Name |

4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c16-15(17)9-5-4-8(10-11(9)13-18-12-10)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQERZOAUQVHYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384888 | |

| Record name | 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18378-22-8 | |

| Record name | 4-Nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with piperidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature or slightly elevated. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformation and high yield of the major products .

Scientific Research Applications

Analytical Chemistry

NBD-P is widely used as a fluorescent probe for the detection of amines and amino acids. Its high sensitivity and selectivity make it suitable for various analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : NBD-P derivatives are employed to enhance the fluorescence detection of amines, significantly improving the detection limits in complex biological samples .

Biological Applications

In biological research, NBD-P has been utilized for:

- Cell Imaging : A notable application involves the visualization of lysosomes in live cells using NBD-P, which reacts with carboxylic acids to form fluorescent derivatives. This method provides an economical alternative to commercially available lysosomal probes .

- Enzyme Activity Studies : NBD-P is employed to study enzyme kinetics and interactions due to its ability to bind selectively to specific proteins.

Medicinal Chemistry

The compound has potential therapeutic applications:

- Anticancer Research : Investigations into the cytotoxic effects of NBD-P derivatives have shown promise in targeting cancer cells by modulating cellular pathways through protein interactions.

- Infectious Disease Treatment : Ongoing research explores the efficacy of NBD-P in treating various infectious diseases, leveraging its reactive intermediates formed through bioreduction .

Case Study 1: HPLC Method Development

A study demonstrated the use of NBD-P for the derivatization of fluoxetine in human plasma samples. The method achieved a linear calibration curve over a concentration range of 0.25–16 ng/mL with high recovery rates .

Case Study 2: Visualization of Lysosomes

In another study, researchers applied NBD-P to various cell lines (HGC-27, CW-2) and successfully visualized lysosomes within minutes under fluorescence microscopy, showcasing its rapid application in live-cell imaging .

Mechanism of Action

The mechanism of action of 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole primarily involves its interaction with biomolecules through covalent or non-covalent binding . The compound’s fluorescent properties are utilized to track and monitor these interactions in real-time. The nitro group and the piperidinyl group play crucial roles in its binding affinity and specificity, allowing it to target specific molecular pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole and its analogs:

Substituent Effects on Fluorescence and Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (σp = +1.27) at position 4 in the target compound creates a strong electron-withdrawing effect, while the piperidinyl group (σp ≈ -0.15) at position 7 provides electron donation.

- Fluorescence Quantum Yield : The sum (σp4 + σp7) and difference (σp4 - σp7) of Hammett constants predict fluorescence characteristics. For the target compound, σp4 + σp7 ≈ +1.12, placing it in a subgroup with moderate-to-high fluorescence, suitable for cellular imaging or analyte detection .

Table 1: Key Parameters of Benzoxadiazole Derivatives

| Parameter | 4-Nitro-7-piperidin-1-yl-... | NBD-Cl | NBD-F | NBDHEX |

|---|---|---|---|---|

| LogP (Predicted) | ~2.8 (high lipophilicity) | ~1.5 | ~1.2 | ~3.5 |

| Fluorescence λem (nm) | ~550 (estimated) | 530–540 | 520–530 | N/A |

| GST Inhibition (IC50) | Not reported | 2–5 µM | Not tested | 0.1–1 µM |

| Primary Use | Research (potential) | Derivatization | Chiral LC | Anticancer |

Key Insights:

Structural Flexibility: Position 4 substituents (nitro, chloro, fluoro) dictate electrophilicity, while position 7 groups (piperidinyl, hydrazino, methylpiperazinyl) modulate solubility and target interactions .

Therapeutic Potential: Lipophilic derivatives like NBDHEX and the target compound show promise in overcoming multidrug resistance in cancer cells .

Analytical Limitations : Bulky substituents (e.g., piperidinyl) may hinder derivatization efficiency, favoring smaller groups like fluoro for HPLC applications .

Biological Activity

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole (abbreviated as 4-NPBD) is a chemical compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. With the molecular formula and a molecular weight of 248.24 g/mol, this compound has gained attention for its fluorescent properties and potential applications in various scientific research domains.

The compound is characterized by its unique structure, which includes a piperidine moiety that contributes to its biological activity. The following table summarizes key chemical properties of 4-NPBD:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O3 |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 18378-22-8 |

| IUPAC Name | This compound |

| InChI Key | KQERZOAUQVHYLM-UHFFFAOYSA-N |

4-NPBD exhibits a range of biological activities primarily due to its ability to interact with various biomolecules. The piperidine nucleus is known for its diverse pharmacological effects, including:

- Antibacterial Activity : Preliminary studies indicate that compounds similar to 4-NPBD can inhibit bacterial growth. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Compounds containing the piperidine structure have been linked to the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized derivatives demonstrated significant inhibitory effects with IC50 values indicating their potency .

Fluorescent Properties

4-NPBD is utilized as a fluorescent labeling reagent in biochemical assays. Its fluorescence allows for the detection and quantification of biomolecules in various experimental setups. This property enhances its utility in research applications involving cellular imaging and tracking .

Antibacterial Screening

In a study evaluating the antibacterial properties of synthesized compounds bearing the piperidine moiety, several derivatives were tested against multiple bacterial strains. The results indicated that:

- Compounds exhibited strong inhibitory activity against Salmonella typhi with an IC50 value of approximately 2.14 µM.

- Other strains like Escherichia coli and Staphylococcus aureus showed varying degrees of susceptibility, with some compounds demonstrating weak to moderate activity .

Enzyme Inhibition Studies

The enzyme inhibitory potential was assessed through docking studies and binding interactions with bovine serum albumin (BSA). The findings revealed that:

- Compounds derived from 4-NPBD exhibited significant AChE inhibition, making them potential candidates for therapeutic applications in neurodegenerative disorders.

- Urease inhibition was also notable, which may have implications for treating conditions like urinary tract infections .

Comparative Analysis with Similar Compounds

A comparison between 4-NPBD and structurally related compounds highlights its unique biological profile:

| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |

|---|---|---|---|

| This compound | Moderate to Strong | Significant | Strong |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Moderate | Moderate | Weak |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Weak | Weak | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole?

The synthesis typically involves nucleophilic substitution of a nitro-substituted benzoxadiazole precursor. For example, 4-nitro-7-chloro-2,1,3-benzoxadiazole can react with piperidine under basic conditions to replace the chlorine atom with a piperidinyl group. This method is analogous to the synthesis of 4-amino-7-chloro-2,1,3-benzoxadiazole, where iron powder and hydrochloric acid are used to reduce nitro groups, followed by substitution . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. What physicochemical properties make this compound suitable for fluorescence-based assays?

this compound exhibits strong fluorescence with excitation/emission maxima in the visible range (e.g., ~488 nm excitation for related NBD derivatives). Its fluorescence quantum yield and stability are pH-dependent, as observed in structurally similar compounds like NBD-PZ, where fluorescence intensity increases significantly at pH ≤7.0 . The electron-withdrawing nitro group and electron-donating piperidinyl substituent enhance its fluorogenic properties, making it ideal for labeling biomolecules.

Advanced Research Questions

Q. How can derivatization conditions be optimized for amine detection using this compound in biological samples?

- Reaction Parameters : Use elevated temperatures (e.g., 80°C) and short reaction times (5–10 minutes) to accelerate derivatization while minimizing degradation .

- Concentration : A 20 mM concentration of the reagent ensures sufficient reactivity without causing precipitation .

- Validation : Follow ICH Q2(R1) guidelines for validation, including linearity (e.g., 0.1–100 µM range), precision (RSD <10%), and recovery studies (85–115%) .

- Matrix Effects : Pre-treat samples with solid-phase extraction or protein precipitation to reduce interference from biological matrices .

Q. How can researchers address discrepancies in fluorescence data caused by pH variations?

- pH Control : Maintain a buffer system (e.g., borate buffer, pH 9.5) during derivatization to stabilize reaction conditions .

- Post-Derivatization Adjustment : After labeling, adjust the pH to ≤7.0 to maximize fluorescence intensity, as demonstrated for NBD-PZ derivatives .

- Cross-Validation : Use complementary techniques (e.g., LC-MS/MS) to confirm quantitative results when pH-dependent fluorescence introduces uncertainty .

Q. What advanced separation techniques enhance sensitivity when using this compound in neurotransmitter analysis?

- Online Microdialysis-Capillary Electrophoresis (MD-CE) : Couple derivatization with high-speed CE (e.g., 21.5 s separation time) for real-time monitoring of amino acids like glutamate and GABA .

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Use diol- or carboxyl-functionalized columns to improve resolution of polar analytes, achieving LODs <4.6 nM for polyamines .

- Laser-Induced Fluorescence (LIF) : Employ 488 nm excitation to detect low-abundance neurotransmitters with 4–25-fold improved sensitivity compared to traditional methods .

Q. How does structural modification of benzoxadiazole derivatives impact their reactivity and selectivity?

- Substituent Effects : Replacing the nitro group with piperidinyl enhances nucleophilicity toward amines, while fluoro or hydrazino groups (e.g., NBD-H) target carbonyl compounds .

- Steric Hindrance : Bulky substituents (e.g., piperidinyl) may reduce reaction rates with sterically hindered amines, necessitating longer reaction times .

- Validation of Selectivity : Perform competition assays with structurally similar analytes (e.g., primary vs. secondary amines) to confirm specificity .

Methodological Troubleshooting

Q. How can low derivatization yields be mitigated in complex biological matrices?

- Sample Pre-Treatment : Use ultrafiltration or enzymatic digestion to remove interfering proteins .

- Catalysts : Add crown ethers or ionic liquids to enhance reactivity in hydrophobic environments .

- Temperature Gradients : Implement stepwise heating (e.g., 60°C → 80°C) to balance reaction speed and reagent stability .

Q. What steps validate the stability of this compound derivatives during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.